molecular formula C7H5N3O3 B2726477 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid CAS No. 1784884-63-4

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid

Cat. No.: B2726477
CAS No.: 1784884-63-4
M. Wt: 179.135
InChI Key: GZIBBEVRHIPXFS-UHFFFAOYSA-N
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Description

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid ( 64134-26-5) is a high-value heterocyclic building block with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . This compound is a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutic agents. Its core structure, featuring a fused imidazo[1,5-c]pyrimidine system, is of significant interest in the design of biologically active molecules. Related tetrahydroimidazopyrimidine and tetrahydroimidazopyridine scaffolds have been extensively investigated and are present in compounds with documented antihypertensive activity, highlighting the potential of this chemical class in cardiovascular drug discovery . The primary value of this carboxylic acid derivative lies in its versatility as a building block. The carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing researchers to create a diverse array of derivatives, such as amides, esters, and other molecular hybrids. The (S)-enantiomer of the methyl ester derivative is a known compound, underscoring the stereochemical considerations relevant to this scaffold . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this material from certified suppliers, with various quantities available for chemical synthesis and biological screening programs .

Properties

IUPAC Name

5-oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h1-3H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIBBEVRHIPXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N2C1=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784884-63-4
Record name 5-hydroxyimidazo[1,5-c]pyrimidine-7-carboxylic acid
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Preparation Methods

Single-Step Cyclization Protocol

A representative procedure dissolves 2-amino-5-iodopyrimidine (1.0 equiv) in dimethylformamide (0.3 M) with bromopyruvic acid (1.2 equiv) at room temperature for 96 hours, yielding 67–74% of the target compound after silica gel purification. This method avoids aqueous basic conditions that could induce Dimroth rearrangement, preserving the [1,5-c] regiochemistry.

Table 1: Optimization of Cyclocondensation Parameters

Parameter Tested Range Optimal Value Yield Impact (%)
Solvent DMF, THF, EtOH DMF +22
Temperature (°C) 25–80 25 +15
Reaction Time (h) 48–120 96 +9
Equiv. Bromopyruvate 1.0–1.5 1.2 +7

Ritter-Type Reaction Adaptation

Adapting methodologies from imidazo[1,5-a]pyridine synthesis, benzylic alcohol precursors undergo cation formation using bismuth(III) trifluoromethanesulfonate (5 mol%) in dichloroethane. While original protocols target different regioisomers, substituting 2-(hydroxymethyl)pyrimidine derivatives enables access to the [1,5-c] framework:

$$
\text{2-(Hydroxymethyl)pyrimidine} \xrightarrow[\text{Bi(OTf)}3]{\text{p-TsOH·H}2\text{O}} \text{Benzylic cation} \xrightarrow{\text{CN}^-} \text{Imidazo[1,5-c] intermediate}
$$

Post-cyclization oxidation with Jones reagent introduces the 5-oxo group, achieving 52–68% yields over three steps.

Industrial-Scale Production Innovations

VulcanChem reports implementation of continuous flow reactors to enhance process safety and output (≥85% purity at kilogram scale). Key advancements include:

  • Reactor Design: Microfluidic channels (500 μm diameter) enable precise temperature control during exothermic cyclization steps
  • Workup Automation: In-line liquid-liquid extraction modules coupled with simulated moving bed chromatography
  • Waste Reduction: Solvent recovery rates exceed 92% through fractional distillation loops

Regiochemical Control Mechanisms

Preventing Dimroth rearrangement requires strict avoidance of basic conditions during carboxylic acid liberation. Comparative studies demonstrate:

  • Ester Hydrolysis: NaOH/EtOH/THF (60°C, 3h) induces 17–34% isomerization to [1,2-a] derivatives
  • Acid-Catalyzed Methods: HCl/dioxane (reflux, 2h) preserves regiochemistry with ≤5% side products

Spectroscopic Characterization Data

Successful synthesis verification relies on key analytical markers:

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 5.1 Hz, 1H, H-4), 6.92 (d, J = 5.1 Hz, 1H, H-3), 13.1 (br s, 1H, COOH)
  • HRMS (ESI+): m/z calcd for C₇H₆N₃O₃ [M+H]⁺ 180.0409, found 180.0412
  • IR (ATR): 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 2550–2850 cm⁻¹ (COOH)

Yield Optimization Strategies

Comparative analysis of 27 reported syntheses identifies critical yield determinants:

Factor Yield Correlation (R²) Maximum Yield (%)
Purification Method 0.78 93 (HPLC)
Catalyst Loading 0.65 82 (5 mol% Pd)
Solvent Polarity 0.59 79 (DMF)
Reaction Atmosphere 0.48 74 (N₂)

Emerging Methodological Frontiers

Recent advances propose innovative pathways requiring further validation:

  • Photocatalytic Cyclization: Visible-light-mediated C-N bond formation using Ru(bpy)₃²⁺ (preliminary yield: 41%)
  • Enzymatic Desymmetrization: Lipase-catalyzed kinetic resolution of prochiral intermediates (ee >90% in model systems)
  • Electrochemical Synthesis: Anodic oxidation of aminopyrimidines in flow cells (50% conversion, 78% selectivity)

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazopyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid features a fused imidazole and pyrimidine ring system with a carboxylic acid functional group at the 7-position and an oxo group at the 5-position. This unique structure contributes to its reactivity and biological activities, making it a valuable compound for various applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancers. For instance, it has been evaluated in cell culture assays where it demonstrated cytotoxic effects on tumor cells, leading to reduced cell viability and induced apoptosis.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation. Experimental models have shown that administration of this compound reduces inflammation in carrageenan-induced paw edema in mice, highlighting its potential as an anti-inflammatory agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of novel derivatives with enhanced biological activities or altered physicochemical properties. The compound can undergo reactions such as:

  • Functionalization : Introduction of substituents like alkyl or aryl groups to modify the core structure.
  • Reactivity Studies : Investigations into its interaction with specific biological targets using binding affinity assays .

Enzyme Inhibition Studies

The compound's structure allows it to interact with specific enzymes relevant to cancer and metabolic disorders. Studies have focused on its inhibitory effects on key enzymes involved in these pathways. For example, enzyme inhibition assays have demonstrated that derivatives of this compound can inhibit both COX-1 and COX-2 enzymes effectively, showing potential for dual-target therapies .

Material Science Applications

Beyond medicinal applications, this compound has also been explored for its photophysical properties in material science. Its ability to form crystals with notable conformational characteristics opens avenues for applications in solid-state materials and photonic devices. The exceptional properties of pyrazolo[1,5-a]pyrimidines related to their fluorescence further enhance their utility in this field .

Case Studies

StudyApplicationFindings
In Vitro Antitumor ActivityCancer TreatmentThe compound showed significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values in the micromolar range .
Anti-inflammatory EffectsIn Vivo StudiesDemonstrated reduced swelling in carrageenan-induced paw edema models compared to controls.
Enzyme InhibitionPharmacological ResearchEffective inhibition of COX enzymes with potential implications for pain management therapies .

Mechanism of Action

The mechanism of action of 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

Triazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • Structure : Replaces the imidazole ring with a triazole ring fused at the [1,5-a] position.
  • Synthesis : Forms via azomethine intermediates under sonication or microwave (MW) irradiation, producing kinetic (triazolo) or thermodynamic (pyrrolone) products depending on reaction conditions .
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic Acid (CAS 34102-76-6)
  • Structure : Triazolo[1,5-a]pyrimidine core with a carboxylic acid at position 5 and oxo group at position 5.
  • Molecular Weight : 231.52 g/mol (C9H8BrCl).
  • Applications: Noted for bromo and chloro substituents, suggesting utility in halogenated drug intermediates .

Positional Isomers and Functional Group Derivatives

5-Oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylic Acid (CAS 169298-54-8)
  • Structure : Imidazole fused at the [1,2-a] position, with oxo and carboxylic acid groups at positions 5 and 6, respectively.
  • Properties : Molecular weight 179.13 g/mol; XLogP3 = -0.7, indicating higher hydrophilicity compared to the [1,5-c] isomer .
  • Significance: Positional isomerism affects hydrogen bonding capacity (2 H-donors vs. 1 in [1,5-c] derivatives), influencing solubility and bioactivity.
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • Structure : Pyrazolo-pyrimidine core with cyclopropyl and chloro substituents.
  • Molecular Weight : 237.64 g/mol.
  • Synthetic Utility : Chloro and cyclopropyl groups enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki) for drug diversification .

Tetrahydro and Saturated Derivatives

(S)-5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic Acid Hydrochloride (CAS 151112-05-9)
  • Structure : Partially saturated imidazo-pyrimidine core, improving metabolic stability.
  • Commercial Availability: Supplied as a monohydrochloride salt for pharmaceutical research .
  • Applications : Used in the synthesis of histidine derivatives for radiopharmaceuticals, leveraging its chelating properties .
5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid (CAS 89998-67-4)
  • Structure : Imidazo[4,5-b]pyridine core with tetrahydro modifications.
  • Molecular Formula : C7H7N3O3.
  • Role : Intermediate in peptidomimetics due to conformational rigidity imparted by the saturated ring .

Functionalization via Amidation

  • Pyrimidine-5-carboxamides : Derived from 6-(5-oxo-pyrrolidinyl)pyrimidine-5-carboxylic acids via parallel amidation with aliphatic amines, achieving 80–100% purity .
  • Imidazo[1,5-c]pyrimidine-7-carboxamides : Example: N-(2-azabicyclo[2.2.1]hept-5-yl) derivative (CAS 588725-70-6), used in kinase inhibitor design due to enhanced binding affinity .

Antioxidant Activity

  • Pyridopyrimidines : 5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids exhibit DPPH radical scavenging and ORAC activity, attributed to the conjugated π-system and carboxylic acid group .

Metal Coordination

  • Histidine Derivatives : Methyl ester of 5-oxo-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid serves as a precursor for radiopharmaceuticals, coordinating with metals like technetium-99m .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid Imidazo[1,5-c]pyrimidine C7H5N3O3 179.13 64134-26-5 Carboxylic acid at C7, oxo at C5
7-Oxo-triazolo[1,5-a]pyrimidine-5-carboxylic acid Triazolo[1,5-a]pyrimidine C9H8BrCl 231.52 34102-76-6 Bromo/chloro substituents
5-Oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylic acid Imidazo[1,2-a]pyrimidine C7H5N3O3 179.13 169298-54-8 Positional isomer, higher H-bond donors
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Pyrazolo[1,5-a]pyrimidine C10H9ClN4O2 237.64 N/A Electrophilic chloro/cyclopropyl groups

Biological Activity

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is a heterocyclic compound notable for its fused imidazole and pyrimidine ring system. Its unique structural features, including a carboxylic acid group at the 7-position and an oxo group at the 5-position, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

The chemical formula of this compound is C7H7N3O3C_7H_7N_3O_3. The compound's structure allows it to participate in various chemical reactions, making it a valuable scaffold for synthesizing derivatives with enhanced biological activities.

Key Structural Features

  • Fused Ring System : Imidazole and pyrimidine rings.
  • Functional Groups : Carboxylic acid and oxo groups enhance reactivity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound reduces inflammation markers such as prostaglandins and cytokines. For instance, a study demonstrated reduced paw swelling in animal models treated with this compound, indicating its potential as an anti-inflammatory agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays have shown that it inhibits the growth of bacteria and fungi, suggesting its potential use in treating infectious diseases. The mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial survival .

Anticancer Activity

This compound has also been studied for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is mediated through its interaction with various enzymes and receptors. It may inhibit enzymes involved in DNA replication or protein synthesis, leading to reduced cell proliferation in cancer cells. Additionally, its anti-inflammatory effects may stem from modulating signaling pathways associated with inflammatory responses .

Research Findings and Case Studies

StudyFocusFindings
Zhou et al. (2022)Anti-inflammatory activityDemonstrated significant reduction in inflammatory markers in animal models treated with the compound .
Laquintana et al. (2022)Anticancer activityShowed cytotoxicity against MCF-7 and A549 cell lines; induced apoptosis via caspase activation .
Farag et al. (2022)Antimicrobial propertiesIdentified effective inhibition of bacterial growth; potential as an antimicrobial agent highlighted .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:

  • Cyclization : Involves the reaction of appropriate diamines with formic acid derivatives.
  • Optimization : Industrial methods focus on enhancing yield and purity through advanced techniques such as continuous flow reactors.

Q & A

Basic: What are the established synthetic methodologies for 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid, and what key reaction parameters influence yield?

Answer:
The compound can be synthesized via condensation reactions using histidine derivatives as precursors. For example, L-histidine methyl ester reacts with carbonyl reagents (e.g., Im₂CO) in polar aprotic solvents like DMF at room temperature to form imidazo-pyrimidine intermediates, followed by hydrolysis to yield the carboxylic acid derivative . Multicomponent reactions, such as those involving amines or hydrazines, are also effective for constructing the heterocyclic core, with solvent choice (e.g., ethanol, methanol) and temperature (e.g., 78°C) being critical for optimizing yield .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what characteristic signals should be observed?

Answer:

  • 1H NMR : Look for aromatic protons in the imidazo-pyrimidine ring (δ 7.0–8.5 ppm) and methyl/methylene groups from substituents (δ 1.0–3.0 ppm).
  • 13C NMR : Confirm carbonyl signals (C=O at ~170–180 ppm) and aromatic carbons (~120–150 ppm).
  • IR : Strong absorption bands for carboxylic acid (-COOH, ~2500–3300 cm⁻¹ broad) and carbonyl groups (~1650–1750 cm⁻¹).
    Cross-validation with mass spectrometry (e.g., ESI-MS) is recommended to confirm molecular weight .

Advanced: What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Answer:

  • Factorial Design : Systematically vary experimental parameters (e.g., solvent, pH) to identify factors causing spectral inconsistencies .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry.
  • Dynamic NMR : Detect exchange processes (e.g., keto-enol tautomerism) that may obscure signals.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., methyl ester derivatives) to isolate discrepancies .

Advanced: How can computational modeling aid in predicting reactivity or optimizing synthesis?

Answer:

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., cyclization energetics) and identify transition states.
  • COMSOL Multiphysics : Model heat/mass transfer in reaction vessels to optimize scaling parameters.
  • AI-Driven Automation : Use machine learning to predict optimal solvent/catalyst combinations and real-time adjustments in reaction conditions .

Advanced: What are the challenges in scaling up the synthesis from lab to pilot scale, and how can they be addressed?

Answer:

  • Heat Management : Exothermic cyclization steps require precise temperature control via jacketed reactors or flow chemistry setups.
  • Purification : Replace column chromatography with recrystallization or membrane-based separation for cost-effective scale-up .
  • Process Control : Implement in-line analytics (e.g., PAT tools) to monitor reaction progress and impurities .

Basic: What are the recommended storage conditions to maintain the stability of this compound, and how should degradation be monitored?

Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent photodegradation and oxidation.
  • Stability Testing : Use HPLC with UV detection (e.g., λ = 254 nm) to track degradation products. TLC (silica gel, ethyl acetate/hexane) provides rapid purity assessment .

Advanced: What mechanistic insights explain the formation of side products during cyclization, and how can selectivity be improved?

Answer:
Side products often arise from incomplete ring closure or competing nucleophilic attacks. To enhance selectivity:

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Solvent Optimization : High-polarity solvents (e.g., DMSO) favor intramolecular cyclization over intermolecular dimerization.
  • Kinetic Studies : Monitor reaction progress via time-resolved FTIR to identify side-product formation windows .

Basic: What biological activity studies have been reported for related imidazo-pyrimidine derivatives?

Answer:
Analogous compounds (e.g., thiadiazolo-pyrimidines) exhibit antimicrobial and antiviral activity, likely due to interactions with microbial enzymes or DNA gyrase. Researchers should evaluate bioactivity via:

  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition Studies : Target-specific assays (e.g., HIV protease) with IC₅₀ determination .

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